Ethyl 5-nitroisoxazole-3-carboxylate

Descripción general

Descripción

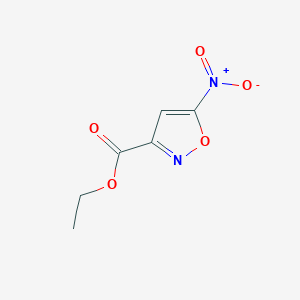

Ethyl 5-nitroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-nitroisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication conditions . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-nitroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and solvents like acetonitrile or methanol .

Major Products

The major products formed from these reactions include amino derivatives and substituted isoxazole compounds, which can be further utilized in various applications .

Aplicaciones Científicas De Investigación

Ethyl 5-nitroisoxazole-3-carboxylate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl 5-nitroisoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of AMPA receptors, enhancing synaptic transmission . The compound’s effects are mediated through its binding to the receptor’s ligand-binding domain, leading to conformational changes that potentiate receptor activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to ethyl 5-nitroisoxazole-3-carboxylate include other isoxazole derivatives such as:

- Mthis compound

- Ethyl 5-aminoisoxazole-3-carboxylate

- Dimethyl 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate)

Uniqueness

This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Actividad Biológica

Ethyl 5-nitroisoxazole-3-carboxylate (ENIC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antileishmanial research. This article synthesizes current findings from various studies to provide a comprehensive overview of the biological activity of ENIC, including its efficacy against specific pathogens, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique isoxazole ring structure that contributes to its biological properties. The presence of the nitro group at the 5-position enhances its reactivity and interaction with biological targets.

1. Antitubercular Activity

Recent studies have highlighted the potential of ENIC in combating Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. A library of compounds derived from ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates was evaluated for their antitubercular activity. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against MtbH37Rv, with a selectivity index (SI) greater than 200, indicating low cytotoxicity and high efficacy against resistant strains .

2. Antileishmanial Activity

ENIC derivatives have also shown significant antileishmanial properties against Leishmania donovani. A study compared various substituted isoxazoles, revealing that certain compounds outperformed Miltefosine, the standard treatment. In vivo assessments in a golden hamster model indicated a marked reduction in parasite load post-treatment with specific derivatives . Table 1 summarizes these findings:

| Compound | Activity Against L. donovani | MIC (µg/mL) | Comparison to Miltefosine |

|---|---|---|---|

| Compound 3be | High | 0.5 | Superior |

| Compound 3bj | Moderate | 1.0 | Comparable |

The mechanisms by which ENIC exerts its biological effects are multifaceted:

- Inhibition of Key Enzymes : ENIC and its derivatives interfere with essential metabolic pathways in pathogens, disrupting their growth and replication.

- Synergistic Effects : Some studies indicate that ENIC exhibits synergistic activity when combined with other antibiotics, such as Streptomycin, enhancing overall efficacy against resistant strains .

- Cellular Uptake : The lipophilicity of the ethyl ester moiety facilitates cellular uptake, allowing for effective intracellular concentrations of the drug.

Case Studies

Case Study 1: Antitubercular Efficacy

A study focused on a series of ethyl isoxazole derivatives revealed that modifications at the benzyl substituent significantly influenced anti-Mtb activity. The optimal compound exhibited bactericidal activity comparable to first-line anti-TB drugs in time-kill assays .

Case Study 2: Antileishmanial Efficacy

In another investigation, several isoxazole derivatives were screened for their ability to inhibit both promastigote and amastigote stages of L. donovani. The results showed significant reductions in parasite viability, with some compounds achieving MIC values lower than those of established treatments .

Propiedades

IUPAC Name |

ethyl 5-nitro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBHGCRWZVUNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566280 | |

| Record name | Ethyl 5-nitro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155088-43-0 | |

| Record name | Ethyl 5-nitro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.